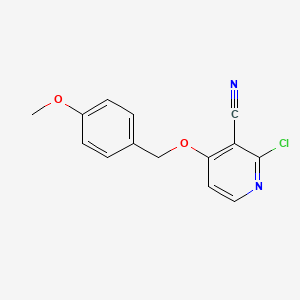

2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile

Description

Overview of Nicotinonitrile Derivatives in Contemporary Organic Synthesis

Nicotinonitrile derivatives are a class of compounds that have garnered significant attention in organic synthesis due to their versatile chemical nature and broad range of applications. These compounds serve as crucial building blocks for the synthesis of more complex molecules, including a number of marketed drugs such as Bosutinib, Milrinone, Neratinib, and Olprinone. bldpharm.comnih.gov The presence of the cyano group and the pyridine (B92270) ring allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and functional materials. chemicalbook.com

The synthetic utility of nicotinonitriles is demonstrated in their application in the development of agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. chemicalbook.comgoogle.com Researchers have developed numerous synthetic pathways to access a wide array of substituted nicotinonitriles, further expanding their utility in drug discovery and development. google.com

Structural Features and Chemical Relevance of the Pyridine Core

The pyridine ring is one of the most prevalent nitrogen-containing heteroaromatics found in physiologically active compounds. google.com Its structure is integral to many natural products, including nicotinic acid and vitamin B6, which are essential for various metabolic processes. google.com The nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular interactions with biological targets. google.com

Contextualization of 2-Substituted Nicotinonitriles in Synthetic Pathways

The substitution pattern on the nicotinonitrile ring plays a critical role in defining its chemical reactivity and its utility as a synthetic precursor. Specifically, substituents at the 2-position, such as a chloro group, are of particular interest in synthetic chemistry. The 2-chloro substituent is a versatile functional group that can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities at this position, making 2-chloronicotinonitriles valuable intermediates for the synthesis of a wide range of derivatives. google.com

For instance, the chlorine atom can be substituted by oxygen, nitrogen, or sulfur nucleophiles, leading to the formation of 2-alkoxy, 2-amino, or 2-thioether substituted nicotinonitriles, respectively. These transformations are fundamental in building molecular complexity and accessing novel chemical space. The synthesis of various 2-substituted nicotinonitrile derivatives, including 2-oxo and 2-amino analogs, has been extensively reported, highlighting the importance of this class of compounds in synthetic organic chemistry.

Academic Research Objectives and Scope for 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its significance and the objectives for its synthesis can be inferred from the well-established roles of its constituent parts. The primary academic interest in this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.

The research objectives for a compound like this are typically centered on its utility as a building block. The 2-chloro group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The 4-((4-methoxybenzyl)oxy) group, a protected form of a hydroxyl group, is stable under many reaction conditions but can be cleaved to reveal the free hydroxyl group at a later synthetic stage. This protecting group strategy is a cornerstone of modern organic synthesis.

Therefore, the academic scope for this compound would involve its use in multi-step syntheses targeting novel compounds for screening in drug discovery programs. The objective would be to leverage the reactivity of the 2-chloro position and the latent functionality of the protected hydroxyl group to create libraries of diverse molecules for biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRBDTVZGBURQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Chloro 4 4 Methoxybenzyl Oxy Nicotinonitrile and Analogues

Approaches to Constructing the Nicotinonitrile Pyridine (B92270) Ring

The formation of the central pyridine ring bearing a nitrile group at the C-3 position is a critical step in the synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile. Various synthetic strategies, including cyclization and multicomponent reactions, have been developed for the construction of such polysubstituted pyridine scaffolds.

Cyclization Reactions and Precursor Design

Cyclization reactions are a common and effective method for the synthesis of the nicotinonitrile pyridine ring. These reactions typically involve the condensation of acyclic precursors that are designed to contain the necessary atoms to form the heterocyclic ring. A prevalent strategy involves the reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base and an ammonia (B1221849) source.

For instance, the synthesis of 2-amino-4,6-diaryl-nicotinonitriles can be achieved through a two-step process. The first step involves the base-catalyzed condensation of an acetophenone (B1666503) with an aldehyde to form a chalcone (B49325). In the second step, the chalcone undergoes a cyclization reaction with malononitrile and ammonium (B1175870) acetate (B1210297) to yield the desired nicotinonitrile derivative. mdpi.com This approach allows for the introduction of various substituents on the pyridine ring by modifying the starting acetophenone and aldehyde.

Another approach involves the cyclization of 1,3-butadiene (B125203) derivatives. For example, 1-cyano-1-dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene can be cyclized in the presence of hydrogen chloride to yield 2-chloropyridine-3-carboxylic acid N,N-dimethylamide. google.com This method highlights the use of specifically designed acyclic precursors that undergo cyclization and concomitant functionalization.

The Thorpe-Ziegler reaction provides an intramolecular cyclization route to cyanopyridines. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile, leading to an enaminonitrile which can be a precursor to the pyridine ring. scilit.com

Multicomponent Reaction Strategies for Pyridine Annulation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like nicotinonitriles in a single step from three or more starting materials. The Hantzsch pyridine synthesis, a well-known MCR, can be adapted to produce nicotinonitrile analogues. ijcrt.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. Variations of this reaction can be employed to introduce the desired functionalities.

The Guareschi-Thorpe condensation is another classical MCR for the synthesis of pyridine derivatives. It involves the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia. nih.gov This method can be adapted to produce 2-hydroxy-nicotinonitrile derivatives, which can then be further functionalized.

More contemporary MCRs for pyridine synthesis often utilize organocatalysts or metal catalysts to improve yields and reaction conditions. For example, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and active methylene compounds like malononitrile can be catalyzed by morpholine (B109124) at ambient temperature to produce highly functionalized dihydropyridines, which can be subsequently oxidized to pyridines. google.com

Introduction of the 4-((4-Methoxybenzyl)oxy) Moiety

The introduction of the 4-((4-methoxybenzyl)oxy) group at the C-4 position of the nicotinonitrile ring is a key step that is typically achieved after the formation of the pyridine core. This transformation is generally accomplished through the etherification of a 4-hydroxypyridine (B47283) precursor.

Etherification Reactions at the C-4 Position of Pyridines

The Williamson ether synthesis is a widely used and versatile method for the formation of ethers. chemicalbook.com In the context of synthesizing the target molecule, this reaction would involve the deprotonation of a 2-chloro-4-hydroxynicotinonitrile (B3359643) precursor with a suitable base to form an alkoxide, followed by a nucleophilic substitution reaction with 4-methoxybenzyl chloride.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the hydroxyl group. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction.

| Precursor | Reagent | Base | Solvent | Product | Yield (%) |

| 2-Chloro-4-hydroxynicotinonitrile | 4-Methoxybenzyl chloride | K2CO3 | DMF | This compound | Not reported |

| 4-Hydroxypyridine | Benzyl (B1604629) bromide | NaH | THF | 4-(Benzyloxy)pyridine | High |

| Phenol | Methyl iodide | K2CO3 | Acetone | Anisole (B1667542) | High |

Regioselective Functionalization Strategies

When multiple reactive sites are present in the pyridine precursor, achieving regioselective etherification at the C-4 position is critical. For a precursor like 2-chloro-4-hydroxynicotinonitrile, the hydroxyl group at C-4 is generally more nucleophilic than the nitrogen atom in the pyridine ring, especially after deprotonation.

In some cases, protecting groups may be employed to block other reactive sites and ensure that the etherification occurs exclusively at the desired position. However, for many pyridin-4-ol systems, direct O-alkylation is the predominant pathway under standard Williamson ether synthesis conditions. The inherent electronic properties of the pyridine ring can also influence the regioselectivity of the reaction. The development of methods for the direct position-selective C-4 alkylation of pyridines has been a significant challenge, often requiring pre-functionalized materials to avoid mixtures of regioisomers. scilit.comchemrxiv.org

Installation and Manipulation of the 2-Chloro Substituent

The presence of a chloro group at the C-2 position of the nicotinonitrile ring is a key feature of the target molecule. This substituent can be introduced at various stages of the synthesis, either during the ring formation or by functionalization of a pre-formed pyridine ring.

The chlorination of pyridin-2-one precursors is a common method for introducing a chloro substituent at the C-2 position. Reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are frequently used for this transformation. For example, 4,6-diaryl-2-oxonicotinonitriles can be converted to their corresponding 2-chloro derivatives by treatment with phosphorus oxychloride. nih.gov Similarly, the synthesis of 2-chloro-4-methyl nicotinonitrile has been achieved by the chlorination of a precursor with a mixture of phosphorus oxychloride and phosphorus pentachloride. google.com

Another strategy involves the use of 4-cyanopyridine-N-oxide as a starting material. Treatment of 4-cyanopyridine-N-oxide with phosphorus oxychloride can yield 2-chloro-4-cyanopyridine. chemicalbook.com This method provides a direct route to a key intermediate.

Diazotization of an aminopyridine is another established method for introducing a chloro substituent. For instance, 2-aminopyridines can be converted to their corresponding 2-chloropyridines via a Sandmeyer-type reaction, which involves the formation of a diazonium salt followed by treatment with a chloride source. tpu.ru

Nucleophilic Displacement Routes to Introduce Chlorine

An alternative approach to installing a chlorine atom at the 2-position of the nicotinonitrile ring involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine derivative. This strategy is particularly useful when a suitable precursor with a good leaving group is readily available.

For example, starting from a 2,4-dichloronicotinonitrile derivative, the chlorine atom at the 4-position can be selectively displaced by a nucleophile, leaving the chlorine at the 2-position intact. The higher reactivity of the 4-position towards nucleophilic attack is a well-established principle in pyridine chemistry.

The synthesis of the target molecule can be envisioned through the reaction of 2,4-dichloronicotinonitrile with 4-methoxybenzyl alcohol in the presence of a suitable base. The alkoxide generated from 4-methoxybenzyl alcohol would preferentially attack the C4 position of the dichlorinated pyridine ring, displacing the chloride ion and forming the desired ether linkage.

Nitrile Group Formation and Derivatization within the Scaffold

The cyano group is a versatile functional group that plays a central role in the structure and reactivity of nicotinonitrile derivatives. Its introduction and subsequent transformations are key aspects of the synthetic strategy.

Dehydration Reactions for Cyano Group Introduction

The most common method for the formation of a nitrile group on a pyridine ring is the dehydration of a primary amide. Nicotinamide (B372718), or its derivatives, can be converted to the corresponding nicotinonitrile using a variety of dehydrating agents. Phosphorus pentoxide (P₂O₅) is a classical and effective reagent for this transformation. The reaction involves heating the amide with P₂O₅, which abstracts a molecule of water to form the nitrile.

Other dehydrating agents that can be employed include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The choice of reagent can depend on the specific substrate and the desired reaction conditions. For example, the synthesis of 2-chloronicotinonitrile can be achieved through the dehydration of 2-chloronicotinamide (B82574) orgsyn.org.

The following table outlines common dehydration reagents for the synthesis of nitriles from amides.

| Dehydrating Agent | Substrate Example | Typical Conditions |

| Phosphorus Pentoxide (P₂O₅) | Nicotinamide | Heating |

| Phosphorus Oxychloride (POCl₃) | 2-Chloronicotinamide | Reflux |

| Thionyl Chloride (SOCl₂) | Nicotinamide | Heating with a base |

Functional Group Interconversions of the Nitrile

The nitrile group in this compound can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues. One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide.

Acidic or basic hydrolysis of the nitrile can yield the corresponding nicotinic acid or nicotinamide derivative, respectively. For example, the hydrolysis of 2-chloronicotinonitrile can produce 2-chloronicotinic acid chemicalbook.com. The conditions for hydrolysis (e.g., concentration of acid or base, temperature, and reaction time) can be controlled to favor the formation of either the carboxylic acid or the amide.

Optimization of Synthetic Conditions and Process Efficiency

The efficiency and scalability of the synthesis of this compound are critically dependent on the optimization of reaction conditions, including the choice of catalyst and reaction medium.

Catalyst Development and Reaction Medium Effects

The development of efficient catalytic systems is crucial for improving the yield, selectivity, and environmental footprint of the synthesis. In the context of nicotinonitrile synthesis, catalysts can play a role in various steps, including the formation of the pyridine ring and the introduction of functional groups. For instance, in multi-component reactions leading to substituted pyridines, various catalysts, including organocatalysts and metal-based catalysts, have been explored to enhance reaction rates and yields rsc.org.

The choice of solvent can have a profound impact on the outcome of a chemical reaction, particularly in nucleophilic aromatic substitution reactions. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates and transition states. In the synthesis of this compound, the nucleophilic displacement of a chloride ion is a key step. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can accelerate the rate of SNAr reactions by solvating the cation of the nucleophile while leaving the anion relatively free to attack the electrophilic carbon of the pyridine ring. The optimization of the solvent system is therefore a critical parameter for maximizing the efficiency of the synthesis.

Temperature, Pressure, and Reaction Time Kinetics

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of 2-chloro-4-hydroxynicotinonitrile with 4-methoxybenzyl chloride. The kinetics of this synthesis are profoundly influenced by temperature, pressure, and reaction time.

Temperature: The reaction rate of the Williamson ether synthesis is highly dependent on temperature. An increase in temperature generally leads to a faster reaction rate by providing the necessary activation energy for the nucleophilic attack of the phenoxide ion on the benzylic halide. However, excessively high temperatures can lead to the formation of byproducts through side reactions, such as elimination or decomposition of the reactants or products. For the synthesis of analogous 2-chloro-4-substituted nicotinonitriles, the optimal temperature can vary. For instance, in the preparation of 2-chloro-4-methyl nicotinonitrile, a related compound, the reaction temperature for the chlorination step is preferably maintained between 80 and 110 °C. google.com

Pressure: While many Williamson ether syntheses are conducted at atmospheric pressure, variations in pressure can influence the reaction kinetics, particularly when dealing with volatile solvents or reactants. Increased pressure can raise the boiling point of the solvent, allowing the reaction to be carried out at higher temperatures, which can accelerate the reaction rate. However, for the synthesis of this compound, specific data on the effects of high pressure are not extensively documented in publicly available literature, suggesting that atmospheric pressure is commonly employed.

Reaction Time: The duration of the reaction is a critical parameter that is often optimized to maximize the yield of the desired product while minimizing the formation of impurities. The reaction time is inversely related to the reaction temperature; higher temperatures generally require shorter reaction times. Monitoring the progress of the reaction through techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal point to quench the reaction. For instance, in the synthesis of related 2-amino-4-chloro-pyrimidine derivatives under microwave conditions, reaction times are significantly reduced to 15-30 minutes. nih.gov

A hypothetical representation of the effect of these parameters on the yield of this compound is presented in the table below.

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Hypothetical Yield (%) |

| 60 | 1 | 12 | 75 |

| 80 | 1 | 6 | 85 |

| 100 | 1 | 3 | 90 |

| 120 | 1 | 1.5 | 88 (with increased byproducts) |

| 80 | 2 | 5 | 87 |

Microwave-Assisted Synthesis and Other Green Chemistry Considerations

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of chemical compounds to reduce environmental impact. This includes the use of safer solvents, energy-efficient methods, and waste reduction.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound and its analogues, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The mechanism involves the direct heating of the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase. This technique is particularly effective for the Williamson ether synthesis. For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives was successfully performed at 120–140 °C for 15–30 minutes using microwave irradiation. nih.gov This rapid heating minimizes the formation of side products and can often lead to cleaner reaction profiles.

The use of microwave synthesis in the preparation of this compound could offer the following advantages:

Reduced Reaction Time: Dramatically shorter reaction times compared to conventional refluxing.

Increased Yields: Often higher product yields due to the reduction of side reactions.

Energy Efficiency: More efficient energy transfer directly to the reactants.

Below is a comparative table illustrating the potential benefits of microwave-assisted synthesis over conventional methods for a generic Williamson ether synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to High | Often Higher |

| Side Product Formation | Can be significant | Generally reduced |

Other Green Chemistry Considerations: Beyond microwave synthesis, other green chemistry approaches can be applied to the synthesis of this compound. These include:

Choice of Solvents: Utilizing greener solvents with lower toxicity and environmental impact, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds (VOCs).

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

The synthesis of a related curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine, involved a multi-step process where the derivatization of vanillin (B372448) with para-methoxybenzyl chloride was a key step, highlighting the importance of efficient etherification in constructing complex molecules. mdpi.com The principles of green chemistry encourage the optimization of such steps to be more environmentally benign.

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 4 Methoxybenzyl Oxy Nicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing substituents. chemistrysteps.com Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for this class of compounds. The mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The first step, the nucleophilic attack, is generally the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com

The C-2 position of the pyridine ring in 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile is highly susceptible to nucleophilic attack. This reactivity is a result of several contributing factors:

Ring Nitrogen: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect, reducing the electron density at the ortho (C-2, C-6) and para (C-4) positions. This makes the carbon atoms at these positions more electrophilic.

Chloro Substituent: The chlorine atom at the C-2 position serves as a good leaving group in SNAr reactions. youtube.com

Nitrile Group: The cyano (-C≡N) group at the C-3 position is a potent electron-withdrawing group through both inductive and resonance effects. It significantly enhances the electrophilicity of the adjacent C-2 carbon, further activating it for nucleophilic substitution.

Compared to chlorobenzene, which is generally unreactive towards SNAr, 2-chloropyridine (B119429) is significantly more reactive due to the activating effect of the ring nitrogen. nih.gov The presence of an additional electron-withdrawing group, such as the nitrile in the target molecule, further increases this reactivity, making SNAr reactions proceed under milder conditions. nih.govresearchgate.net The reaction is highly selective for the C-2 position, as it is directly activated by the ring nitrogen and the adjacent nitrile group, and it bears the leaving group. A wide range of nucleophiles can be employed to displace the chloride, as shown in the table below.

| Nucleophile Type | Example Nucleophile | Product Type |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 2-Alkoxy-4-((4-methoxybenzyl)oxy)nicotinonitrile |

| N-Nucleophiles | Ammonia (B1221849) (NH₃), Amines (RNH₂) | 2-Amino-4-((4-methoxybenzyl)oxy)nicotinonitrile |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-4-((4-methoxybenzyl)oxy)nicotinonitrile |

| C-Nucleophiles | Grignard Reagents (RMgBr) | 2-Alkyl-4-((4-methoxybenzyl)oxy)nicotinonitrile |

This table presents potential SNAr reactions based on the known reactivity of 2-chloropyridines.

The rate and feasibility of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the pyridine ring. researchgate.net

Electron-Withdrawing Groups (EWGs): The nitrile group at C-3 is a strong EWG. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step and accelerating the reaction. chemistrysteps.commasterorganicchemistry.com The activating power of EWGs is most effective when they are positioned ortho or para to the leaving group, allowing for direct delocalization of the negative charge. masterorganicchemistry.com In this molecule, the C-3 nitrile group is ortho to the C-2 chloro leaving group, providing significant activation.

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of chemical transformations, including hydrolysis, reduction, and cycloaddition.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, the nitrile is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid tautomer, which is then further hydrolyzed to a primary amide. Prolonged reaction times or harsher conditions will lead to the complete hydrolysis of the amide to the corresponding carboxylic acid, yielding 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation steps yield the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup gives the carboxylic acid.

Direct amidation can also be achieved. For instance, copper-catalyzed systems have been used for the amidation of related 2-chloropyridine derivatives, although this typically involves substitution at the chloro position rather than direct transformation of a nitrile. rsc.org

The nitrile group can be readily reduced to a primary amine or, under controlled conditions, to an imine.

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel), can fully reduce the nitrile. The reaction proceeds by the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding 2-Chloro-4-((4-methoxybenzyl)oxy)pyridin-3-yl)methanamine after an aqueous workup. organic-chemistry.org

Partial Reduction to Imines/Aldehydes: A partial reduction can be achieved using less reactive hydride reagents like Diisobutylaluminium hydride (DIBAL-H). youtube.com DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine complex. Upon aqueous workup, this intermediate is hydrolyzed to an aldehyde, yielding 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinaldehyde. youtube.com

| Reagent | Product Functional Group |

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| H₂ / Raney Ni | Primary Amine (-CH₂NH₂) |

| DIBAL-H, then H₂O | Aldehyde (-CHO) |

This table summarizes the outcomes of common nitrile reduction reactions.

While less common than hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions. The C≡N triple bond can act as a dienophile or a dipolarophile, particularly when activated by electron-withdrawing groups. arkat-usa.org

[3+2] Cycloadditions: Nitriles can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively).

Diels-Alder Reactions: The nitrile group can function as a dienophile in [4+2] cycloaddition reactions, though this typically requires high temperatures and is more common in intramolecular scenarios. nih.govmit.edu The participation of unactivated nitriles in such reactions is rare but has been documented in specific cascade strategies for pyridine synthesis. nih.govmit.edu

Condensation reactions involving the nitrile group are also possible. For example, the addition of Grignard or organolithium reagents to the nitrile carbon leads to the formation of a metallo-imine intermediate, which can be hydrolyzed to a ketone.

Reactions of the 4-((4-Methoxybenzyl)oxy) Ether Linkage

The 4-methoxybenzyl (PMB) ether serves as a versatile protecting group for the hydroxyl functionality on the nicotinonitrile scaffold. Its reactivity is primarily centered on its cleavage to reveal the parent alcohol, though the methoxybenzyl ring itself can be a site for functionalization.

The PMB group is prized for its stability under various conditions while being susceptible to removal under specific oxidative or acidic protocols, often leaving other protecting groups like standard benzyl (B1604629) ethers intact. oup.com

Oxidative Cleavage: The most common method for PMB deprotection is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective. nih.govchem-station.com DDQ, typically used in a dichloromethane/water solvent system, selectively cleaves the PMB ether due to the electron-rich nature of the p-methoxy-substituted benzene (B151609) ring, which facilitates the formation of a charge-transfer complex. chem-station.comtotal-synthesis.com This method is generally mild and orthogonal to many other protecting groups. total-synthesis.comresearchgate.net

Acidic Cleavage: While more stable to acid than other ethers, the PMB group can be removed under strongly acidic conditions. Reagents such as neat trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) are effective. nih.govucla.edu The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and a stable p-methoxybenzyl carbocation, which is typically scavenged by an additive like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) to prevent side reactions. ucla.edu

A variety of other reagents have also been successfully employed for PMB ether cleavage, offering a range of options depending on the substrate's sensitivity and other present functional groups. oup.com

| Reagent(s) | Typical Conditions | Mechanism Type | Selectivity Notes | Reference |

|---|---|---|---|---|

| DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | CH₂Cl₂/H₂O, 0 °C to RT | Oxidative | Highly selective for PMB over benzyl ethers. | nih.govchem-station.com |

| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O, 0 °C | Oxidative | Selective for PMB over naphthylmethyl (NAP) and benzyl ethers. | nih.govresearchgate.net |

| TFA (Trifluoroacetic Acid) | Neat or in CH₂Cl₂, often with a scavenger (e.g., anisole) | Acid-Catalyzed | Harsh conditions, may cleave other acid-labile groups. | oup.comnih.gov |

| TfOH (Trifluoromethanesulfonic Acid) | CH₂Cl₂ with scavenger (e.g., 1,3-dimethoxybenzene) | Acid-Catalyzed | Very strong acid, effective in catalytic amounts. | ucla.edu |

| CBr₄/MeOH | Refluxing Methanol | Lewis Acid/Neutral | Reported as a mild and selective method. | oup.com |

| MgBr₂·OEt₂/Me₂S | CH₂Cl₂ | Lewis Acid | Mild and chemoselective. | oup.com |

The methoxy (B1213986) group on the benzyl ether acts as a powerful directing metalation group (DMG). wikipedia.org This property can be exploited in a reaction known as directed ortho-metalation (DoM), which allows for the specific functionalization of the benzene ring at the position ortho to the methoxy group.

In this process, a strong organolithium base, such as n-butyllithium (n-BuLi), interacts with the Lewis basic oxygen of the methoxy group. wikipedia.org This coordination brings the base into proximity with the ortho-protons, facilitating their deprotonation to form a highly reactive aryllithium intermediate. wikipedia.orguoc.gr This intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of substituents exclusively at the ortho position, a regioselectivity that is difficult to achieve through classical electrophilic aromatic substitution. wku.edu The addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can accelerate the reaction rate and improve yields. uoc.gr

Pyridine Ring Transformations and Annulation Reactions

The 2-chloro-3-cyano-pyridine scaffold of the title compound is a versatile precursor for the construction of more complex heterocyclic systems. The chlorine atom serves as a good leaving group for nucleophilic substitution, while the nitrile group can participate in cyclization reactions.

While rearrangements of the pyridine ring itself are known, such as the Ciamician–Dennstedt rearrangement (ring-expansion of pyrrole) or rearrangements of pyridine N-oxides, the most synthetically relevant transformations for this specific scaffold involve the nitrile group. acs.orgwikipedia.org

An important potential transformation is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. wikipedia.orgchem-station.com This base-catalyzed reaction involves the self-condensation of a dinitrile to form an enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.net For a derivative of this compound to undergo this reaction, a second nitrile group would need to be present within the molecule, for instance, on an appended side chain. The reaction proceeds via deprotonation of the α-carbon to one nitrile, which then acts as a nucleophile, attacking the carbon of the second nitrile group to form a new ring. chem-station.com This strategy is particularly effective for forming 5- to 8-membered rings. chem-station.com

The 2-chloronicotinonitrile core is an excellent starting material for annulation reactions to build fused bicyclic heterocycles of significant biological interest, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

Pyrido[2,3-d]pyrimidines: This fused system can be constructed by reacting 2-chloronicotinonitrile derivatives with reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. For example, reaction with amidines can lead to the formation of 4-aminopyrido[2,3-d]pyrimidines. scispace.com The reaction sequence typically involves an initial nucleophilic aromatic substitution where the amidine displaces the chlorine atom, followed by an intramolecular cyclization onto the nitrile group. This approach provides a direct route to a variety of substituted pyrido[2,3-d]pyrimidines, which are scaffolds found in numerous kinase inhibitors and other therapeutic agents. scispace.comnih.govnih.gov

Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine (B153569) system is commonly achieved through the reaction of 2-chloronicotinonitriles with sulfur-containing nucleophiles, such as derivatives of mercaptoacetic acid. researchgate.net The reaction proceeds via an initial S-alkylation, displacing the chloride, followed by a base-catalyzed intramolecular cyclization of the intermediate onto the nitrile group (a Gewald-type reaction). This cyclization forms the thiophene (B33073) ring fused to the pyridine core. researchgate.net This methodology is robust and allows for the synthesis of a wide array of substituted thieno[2,3-b]pyridines. nih.govmdpi.com

| Target Fused System | Typical Reagent(s) | General Reaction Pathway | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Amidines, Guanidine | Nucleophilic substitution of Cl followed by intramolecular cyclization onto the nitrile. | scispace.comnih.gov |

| Thieno[2,3-b]pyridines | Mercaptoacetate esters, α-mercaptoketones | S-alkylation to displace Cl, followed by base-catalyzed Thorpe-Ziegler type cyclization. | researchgate.netnih.gov |

Mechanistic Elucidation of Key Reactions

Mechanism of Oxidative PMB Cleavage by DDQ: The deprotection of the PMB ether with DDQ is initiated by the formation of a charge-transfer (CT) complex between the electron-rich p-methoxybenzyl group and the electron-accepting DDQ molecule. chem-station.com This is followed by a single electron transfer (SET) from the ether to DDQ, generating a radical cation and the DDQ radical anion. total-synthesis.com The radical cation is stabilized by the p-methoxy group. Subsequent hydride abstraction or reaction with water leads to the formation of a hemiacetal intermediate, which readily decomposes to release the free alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.comrsc.org

Mechanism of Directed Ortho-Metalation (DoM): The DoM of the methoxybenzyl moiety is explained by the "Complex Induced Proximity Effect" (CIPE). uoc.gr The organolithium reagent (e.g., n-BuLi) first forms a coordination complex with the Lewis basic oxygen atom of the methoxy group. nih.gov This pre-coordination step brings the highly basic alkyl group of the n-BuLi into close proximity with the C-H bonds at the ortho positions of the aromatic ring, lowering the kinetic barrier for proton abstraction at that specific site and leading to regioselective deprotonation. uoc.grnih.gov

Mechanism of Thieno[2,3-b]pyridine Formation: The annulation reaction begins with a standard nucleophilic aromatic substitution (SNAr), where the thiolate anion (generated from a mercaptan and base) attacks the C2 position of the pyridine ring, displacing the chloride leaving group. The resulting thioether intermediate possesses an active methylene (B1212753) group adjacent to both the sulfur atom and an electron-withdrawing group (e.g., ester, nitrile). In the presence of a base, this methylene group is deprotonated to form a carbanion, which then undergoes an intramolecular nucleophilic attack on the carbon atom of the adjacent nitrile group (Thorpe-Ziegler cyclization), forming a five-membered ring intermediate. Tautomerization of this intermediate yields the final aromatic 3-aminothieno[2,3-b]pyridine system. researchgate.net

Identification of Reaction Intermediates

In the context of nucleophilic aromatic substitution reactions involving this compound, the key reaction intermediate is a Meisenheimer complex. wikipedia.orglumenlearning.com This complex is formed when a nucleophile attacks the carbon atom bearing the chlorine atom, leading to a temporary loss of aromaticity in the pyridine ring. lumenlearning.comlibretexts.org The negative charge introduced by the nucleophile is delocalized across the electron-deficient ring and is stabilized by the nitrile group.

| Intermediate | Description | Key Stabilizing Features |

| Meisenheimer Complex | Anionic σ-adduct formed by the attack of a nucleophile on the C2 position of the pyridine ring. | Delocalization of negative charge over the pyridine ring, stabilization by the electron-withdrawing nitrile group. |

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence involving this discrete, non-aromatic Meisenheimer complex. nih.gov However, some studies suggest that under certain conditions, these reactions might proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.govresearchgate.netnih.gov

Computational Analysis of Transition States and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the mechanistic pathways of reactions involving this compound by allowing for the characterization of transition states and the calculation of associated energy barriers.

Molecular orbital calculations on similar 2-chloropyridine systems have been employed to verify the presence of a Meisenheimer complex and to understand its influence on the reaction rate by calculating the change in Gibbs free energy between the initial and transition states. nih.gov For SNAr reactions, the potential energy surface typically shows two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate.

The first transition state (TS1) represents the energy barrier for the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The energy of this transition state is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

The second transition state (TS2) corresponds to the energy barrier for the departure of the leaving group (chloride ion) from the Meisenheimer complex to restore the aromaticity of the ring and form the final product. The relative energies of these two transition states determine the rate-determining step of the reaction.

| Transition State | Description | Factors Influencing Energy Barrier |

| TS1 | Corresponds to the nucleophilic attack on the C2 carbon and formation of the Meisenheimer complex. | Nucleophilicity of the attacking species, electron-withdrawing/donating nature of ring substituents, solvent effects. |

| TS2 | Corresponds to the expulsion of the chloride leaving group from the Meisenheimer complex. | Strength of the C-Cl bond, stability of the leaving group, ability of the ring to regain aromaticity. |

Computational studies on related systems have explored the possibility of both stepwise and concerted mechanisms. nih.govresearchgate.net In a stepwise mechanism, the Meisenheimer complex is a true intermediate with a finite lifetime, situated in an energy well between TS1 and TS2. In a concerted mechanism, the formation of the new bond and the breaking of the old bond occur simultaneously, and the Meisenheimer complex structure represents the single transition state of the reaction. DFT calculations can help distinguish between these pathways by locating stationary points on the potential energy surface and characterizing them as minima (intermediates) or saddle points (transition states).

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The nicotinonitrile ring is expected to show two signals for its two protons. The proton at position 6, adjacent to the nitrogen, would likely appear as a doublet, while the proton at position 5 would also be a doublet due to coupling with the H6 proton. The 4-methoxybenzyl group would display a characteristic AA'BB' system, appearing as two doublets, for the four protons on the benzene (B151609) ring.

Methoxy (B1213986) and Methylene (B1212753) Protons: A sharp singlet would be anticipated for the three protons of the methoxy (-OCH₃) group. The two protons of the benzylic ether methylene (-OCH₂-) bridge would also give rise to a singlet, as they are chemically equivalent and not coupled to other protons.

The specific chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the electron-deficient nicotinonitrile ring would be expected at a lower field (higher ppm) compared to those on the electron-rich methoxybenzyl ring. Coupling constants (J), measured in Hertz (Hz), would provide information about the connectivity of adjacent protons, particularly within the nicotinonitrile ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Nicotinonitrile H-6 | Downfield | Doublet | ~5-6 Hz |

| Nicotinonitrile H-5 | Downfield | Doublet | ~5-6 Hz |

| Methoxybenzyl H-2', H-6' | Aromatic region | Doublet | ~8-9 Hz |

| Methoxybenzyl H-3', H-5' | Aromatic region | Doublet | ~8-9 Hz |

| Methylene (-OCH₂-) | Mid-field | Singlet | N/A |

Carbon (¹³C) NMR: Characterization of the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 14 distinct carbon signals are expected, corresponding to its molecular formula C₁₄H₁₁ClN₂O₂.

Aromatic and Heteroaromatic Carbons: The spectrum would show signals for the five carbons of the nicotinonitrile ring and the six carbons of the methoxybenzyl ring. The carbons attached to electronegative atoms (Cl, O, N) would be shifted downfield.

Nitrile Carbon: The carbon of the nitrile (-C≡N) group typically appears in a characteristic region of the spectrum, usually around 115-120 ppm.

Methylene and Methoxy Carbons: The methylene carbon of the ether linkage and the methoxy carbon would have distinct signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

|---|---|

| Nicotinonitrile C-2 (C-Cl) | Downfield |

| Nicotinonitrile C-4 (C-O) | Downfield |

| Nicotinonitrile C-6 | Downfield |

| Nicotinonitrile C-5 | Mid-field |

| Nicotinonitrile C-3 (C-CN) | Upfield aromatic |

| Nitrile (-C≡N) | 115-120 |

| Methoxybenzyl C-1' | Mid-field |

| Methoxybenzyl C-2', C-6' | Mid-field |

| Methoxybenzyl C-3', C-5' | Mid-field |

| Methoxybenzyl C-4' (C-O) | Downfield |

| Methylene (-OCH₂-) | 60-70 |

Two-Dimensional NMR: COSY, HSQC, HMBC for Connectivity Mapping

To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for the H-5 and H-6 protons of the nicotinonitrile ring would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its attached proton(s) identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary (non-protonated) carbons and heteroatoms. For example, correlations between the methylene protons (-OCH₂-) and the C-4 of the nicotinonitrile ring, as well as the C-1' of the methoxybenzyl ring, would confirm the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, the expected molecular formula is C₁₄H₁₁ClN₂O₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺.

Ionization Techniques and Fragmentation Pathway Interpretation

Various ionization techniques can be used, with Electron Ionization (EI) being a common method that induces fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the intact molecule, along with a series of fragment ions.

A plausible fragmentation pathway would involve the cleavage of the benzylic ether bond, which is typically a weak point in the molecule. This would likely lead to the formation of a stable 4-methoxybenzyl cation (m/z 121) as a prominent peak in the spectrum. Another significant fragmentation could involve the loss of the entire 4-methoxybenzyl-oxy group to give a 2-chloro-nicotinonitrile radical cation. Further fragmentation of the nicotinonitrile ring could also occur. Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The structure of this compound contains several key functional groups, each with a distinct vibrational signature in an IR spectrum.

Nitrile (C≡N) Group: The nitrile group is expected to exhibit a strong and sharp absorption band in the region of 2220–2260 cm⁻¹. This peak is highly characteristic and often appears in a relatively clear area of the spectrum, making it a reliable indicator of the nitrile functionality.

Ether (Ar-O-CH₂) Linkage: The presence of the aromatic ether linkage is identified by two characteristic C-O stretching bands. A strong, asymmetric stretching vibration is anticipated between 1230–1270 cm⁻¹, and a symmetric stretching vibration, typically of weaker intensity, is expected in the 1020–1075 cm⁻¹ range.

Pyridine (B92270) Moiety: The substituted pyridine ring will display several characteristic bands. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to produce peaks above 3000 cm⁻¹.

Other Key Vibrations: The C-Cl bond is expected to show a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. Additionally, the methoxy group (-OCH₃) on the benzyl (B1604629) ring would contribute to C-H stretching vibrations around 2850-2960 cm⁻¹.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | Variable |

| Alkyl C-H (-CH₂, -CH₃) | Stretching | 2850–2960 | Medium |

| Nitrile (C≡N) | Stretching | 2220–2260 | Strong, Sharp |

| Aromatic C=C and C=N | Ring Stretching | 1400–1600 | Variable |

| Aromatic Ether (Ar-O-C) | Asymmetric Stretching | 1230–1270 | Strong |

| Aromatic Ether (Ar-O-C) | Symmetric Stretching | 1020–1075 | Medium |

| C-Cl | Stretching | 600-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while photophysical studies investigate the fate of the molecule after absorbing light, including processes like fluorescence.

Many nicotinonitrile derivatives are known to exhibit fluorescence. researchgate.net Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to display fluorescence emission. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter that quantifies the efficiency of the emission process. nih.gov This value must be determined experimentally. For structurally related compounds, quantum yields can vary significantly depending on the molecular structure and solvent environment, ranging from low to highly efficient (e.g., ΦF = 0.38 in toluene (B28343) for a curcumin (B1669340) analog). mdpi.com The efficiency is often influenced by the rigidity of the molecular skeleton and the availability of non-radiative decay pathways. nih.gov

The molecular structure features an electron-donating 4-methoxybenzyl ether group connected to an electron-withdrawing 2-chloronicotinonitrile system. This arrangement facilitates an Intramolecular Charge Transfer (ICT) from the donor to the acceptor moiety upon photoexcitation. nih.govrsc.org

This ICT character leads to a phenomenon known as solvatochromism, where the position of the absorption and, more significantly, the emission bands, changes with solvent polarity. nih.gov In polar solvents, the excited ICT state is stabilized more than the ground state, typically resulting in a bathochromic (red) shift of the fluorescence emission peak compared to nonpolar solvents. The study of solvatochromic shifts provides valuable information about the change in dipole moment upon excitation and confirms the ICT nature of the excited state. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the material's solid-state properties.

For a related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net A similar analysis for this compound would yield a comparable set of precise structural parameters, as illustrated in the example table below.

Table 2: Example Crystallographic Data Determined by X-ray Diffraction (Data for an analogous compound) . researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8596 |

| b (Å) | 27.460 |

| c (Å) | 15.3972 |

| β (°) | 99.115 |

| Volume (ų) | 1611.3 |

| Z (Molecules per unit cell) | 4 |

Note: The data in Table 2 is for 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile and serves as an illustrative example of the parameters obtained from X-ray crystallography. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding)

Detailed crystallographic data for this compound, which would provide specific information on its crystal packing and intermolecular interactions, is not publicly available in peer-reviewed literature or crystallographic databases. General principles of organic solid-state chemistry suggest that a molecule with its structural features—containing aromatic rings, a nitrile group, a chloro substituent, and an ether linkage—would likely exhibit a variety of non-covalent interactions.

The presence of two aromatic rings, the pyridine and the methoxybenzyl groups, creates the potential for π–π stacking interactions . These interactions, where the electron clouds of the aromatic rings overlap, would play a significant role in the stabilization of the crystal lattice. The specific geometry of this stacking (e.g., face-to-face or offset) would be determined by the electronic nature and steric hindrance of the substituents on the rings.

Furthermore, the molecule possesses several potential hydrogen bond acceptors, including the nitrogen atom of the nitrile group, the nitrogen atom of the pyridine ring, and the oxygen atoms of the ether and methoxy groups. While the molecule lacks conventional hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could be formed between the aromatic and methylene C-H groups and the aforementioned acceptor atoms on neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, are known to be significant in directing the packing of molecules in crystals.

Conformational Analysis in the Crystalline State

Without experimental crystallographic data, a definitive conformational analysis of this compound in the crystalline state cannot be provided. However, an analysis of its rotatable bonds allows for a discussion of potential conformations.

The primary sources of conformational flexibility in the molecule are the torsion angles around the C-O-C ether linkage and the C-C bond connecting the benzyl group to the ether oxygen. The conformation adopted in the solid state would be the one that represents the lowest energy state, considering both intramolecular steric and electronic effects, as well as the stabilizing effects of the intermolecular interactions discussed above.

It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the nicotinonitrile and the 4-methoxybenzyl moieties. The orientation of the methoxy group on the benzyl ring would also be a key conformational feature. The final solid-state conformation is a result of a delicate balance between these intramolecular forces and the drive to form an efficiently packed crystal lattice with optimized intermolecular interactions.

Computational and Theoretical Investigations Supporting Experimental Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool in quantum chemical calculations for its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing a foundation for predicting a wide array of properties. scienceopen.com Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. analis.com.myresearchgate.net These calculations are fundamental to geometry optimization, the prediction of spectroscopic signatures, and the analysis of molecular orbitals.

The first step in most computational analyses is geometry optimization, a process where the molecule's lowest-energy arrangement of atoms is determined. analis.com.my For 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the most stable three-dimensional structure. The optimization process reveals the molecule's preferred conformation, considering the spatial arrangement of the nicotinonitrile ring relative to the methoxybenzyl ether group. The resulting optimized structure is a crucial input for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table presents typical bond lengths and angles that would be determined through geometry optimization. Actual values would be specific to the final calculated structure.

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length (Å) | C≡N (Nitrile) | ~ 1.16 Å |

| C-Cl (Aromatic) | ~ 1.74 Å | |

| C-O (Ether Linkage) | ~ 1.37 Å | |

| O-C (Benzyl Linkage) | ~ 1.43 Å | |

| Bond Angle (°) | C-C-C (Pyridine Ring) | ~ 118-121° |

| C-O-C (Ether) | ~ 118° | |

| Dihedral Angle (°) | C-C-O-C | Defines the twist between the two aromatic rings |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical shifts are often compared with experimental data to aid in signal assignment.

IR Spectroscopy: Theoretical vibrational analysis yields harmonic frequencies corresponding to the molecule's vibrational modes (stretching, bending, etc.). researchgate.net These frequencies and their intensities can be used to simulate an IR spectrum, which is invaluable for interpreting experimental FT-IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. researchgate.net This information predicts the wavelength of maximum absorption (λmax) in the UV-visible spectrum, corresponding to electronic transitions between molecular orbitals, such as from the HOMO to the LUMO. researchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Structure Data illustrative of how theoretical values are compared to experimental findings for structural verification.

| Parameter | Experimental Value | Calculated Value (DFT) |

| ¹³C NMR (ppm) | 158.2 | 159.1 |

| ¹H NMR (ppm) | 7.31 | 7.35 |

| IR Frequency (cm⁻¹) | 2220 (C≡N stretch) | 2225 |

| UV-Vis λmax (nm) | 285 | 288 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital acts as the primary electron donor. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO: This orbital is the primary electron acceptor. High LUMO density is found at sites prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.net For this compound, FMO analysis would likely show the HOMO distributed over the electron-rich methoxybenzyl ring and the ether oxygen, while the LUMO would be concentrated on the electron-deficient chloronicotinonitrile ring. mdpi.com

Table 3: Frontier Molecular Orbital Energies and Energy Gap This table illustrates the type of data obtained from FMO analysis, based on calculations for structurally similar compounds. researchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | -6.25 |

| E(LUMO) | -1.80 |

| Energy Gap (ΔE) | 4.45 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. rsc.org It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles and are associated with lone pairs of electrons, such as those on the nitrile nitrogen and ether oxygen atoms. mdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. mdpi.com For the title compound, positive regions would be expected around hydrogen atoms and potentially near the carbon atom attached to the chlorine.

The MEP map provides a comprehensive picture of the molecule's charge distribution, complementing FMO analysis in predicting reactivity. researchgate.net

Global and Local Reactivity Descriptors

To quantify the insights gained from FMO analysis, a set of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. chemrxiv.orgchemrxiv.org These descriptors provide numerical values for properties like hardness, softness, and electrophilicity, allowing for a more quantitative comparison of molecular reactivity.

Using the energies of the frontier orbitals, several key reactivity indices can be determined based on Koopmans' theorem (IP ≈ -E_HOMO and EA ≈ -E_LUMO).

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as χ = (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative framework for understanding the reactivity of this compound.

Table 4: Calculated Global Reactivity Descriptors Values are derived from the HOMO/LUMO energies shown in Table 3 and are representative of what would be calculated for the title compound.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (IP) | -E(HOMO) | 6.25 |

| Electron Affinity (EA) | -E(LUMO) | 1.80 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.225 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.025 |

| Chemical Potential (μ) | -χ | -4.025 |

| Electrophilicity Index (ω) | μ² / 2η | 3.64 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the time-dependent behavior of a molecular system, providing a detailed picture of atomic and molecular motion.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, particularly the ether linkage and the bond connecting the benzyl (B1604629) group to the pyridine (B92270) ring. MD simulations would be instrumental in exploring the accessible conformations of the molecule in different environments, such as in various solvents or in the solid state. By simulating the molecule's trajectory over time, researchers could identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

Intermolecular Interaction Studies (excluding biological target interactions)

In condensed phases, the interactions between molecules of this compound govern its macroscopic properties. MD simulations can elucidate the nature and strength of these non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the chlorine atom. By analyzing the radial distribution functions and interaction energies between molecules in a simulated environment, a detailed understanding of the intermolecular forces that dictate the substance's bulk characteristics can be achieved.

Energy Framework Analysis for Crystal Engineering

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing insights into the stability and packing of molecules in the solid state.

Quantification of Intermolecular Interaction Energies

For a crystalline form of this compound, energy framework analysis would involve calculating the interaction energies between a central molecule and its neighbors. These energies are typically broken down into electrostatic, dispersion, and repulsion components. The results can be visualized as a framework of cylinders connecting molecular centroids, with the thickness of the cylinders proportional to the strength of the interaction. This provides a clear and intuitive representation of the dominant forces holding the crystal together, which is invaluable for understanding polymorphism and for the rational design of co-crystals.

| Interaction Type | Calculated Energy (kJ/mol) |

| Electrostatic | Data not available |

| Dispersion | Data not available |

| Repulsion | Data not available |

| Total | Data not available |

Table 1: Hypothetical quantification of intermolecular interaction energies for this compound from an energy framework analysis. Actual data is not currently available in the public domain.

Computational Reaction Mechanism Studies

Computational chemistry can be employed to map out the potential energy surfaces of chemical reactions, identifying the most likely pathways and the energetic costs associated with them.

Transition State Identification and Reaction Barrier Calculations

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to locate the transition state structures. These are the high-energy intermediates that connect reactants to products. By calculating the energy of the transition state relative to the reactants, the activation energy, or reaction barrier, can be determined. This information is fundamental to understanding reaction kinetics and can be used to predict how changes in the molecular structure or reaction conditions will affect the reaction rate.

| Reaction Step | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Synthesis Step 1 | Data not available | Data not available |

| Synthesis Step 2 | Data not available | Data not available |

Table 2: Illustrative data table for transition state and reaction barrier calculations for the synthesis of this compound. Specific computational studies are needed to populate this data.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis Research

Precursor for the Synthesis of Novel Pyridine (B92270) Derivatives and Heterocycles

The primary role of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile in synthetic research is as a precursor for a variety of substituted pyridine derivatives and fused heterocyclic systems. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Similarly, the nitrile group can be transformed into other functionalities or can participate in cyclization reactions to form fused rings.

A key example of its utility is demonstrated in the synthesis of precursors for potent biological agents. For instance, in the patent literature, this compound is used as an intermediate in the synthesis of substituted aminopyridines. The chlorine atom is displaced by an amine, a reaction that is fundamental to building more complex molecular frameworks.

| Reactant | Reagent | Product | Application of Product |

| This compound | Amine (e.g., an aniline (B41778) derivative) | 2-Amino-4-((4-methoxybenzyl)oxy)nicotinonitrile derivative | Intermediate for pharmacologically active compounds |

| This compound | Thiol | 2-Thio-4-((4-methoxybenzyl)oxy)nicotinonitrile derivative | Precursor for sulfur-containing heterocycles |

| This compound | Alcohol/Phenol | 2-Alkoxy/Aryloxy-4-((4-methoxybenzyl)oxy)nicotinonitrile derivative | Building block for novel ethers |

The general reactivity of 2-chloronicotinonitriles is well-established, allowing for their use in constructing various heterocyclic systems. osi.lvresearchgate.net These reactions often involve the initial substitution of the chlorine followed by manipulation of the nitrile group. This dual reactivity makes this compound a strategic starting material for compounds with potential therapeutic applications. researchgate.net

Scaffold for Structural Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. acs.orgresearchgate.netcam.ac.uk this compound is an excellent scaffold for DOS due to its multiple reaction sites that can be independently addressed.

The general strategy involves using the 2-chloro-nicotinonitrile core and systematically varying the substituents at the 2-position and modifying the nitrile group. For example, a library of compounds can be generated by reacting the parent scaffold with a diverse set of amines, thiols, or alcohols to create a collection of 2-substituted pyridines. Each of these products can then be further diversified by reactions involving the nitrile group, such as reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions.

The pyridine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov By using this compound as a starting point, chemists can rapidly generate novel pyridine-based compounds with a wide range of three-dimensional shapes and chemical properties, increasing the probability of identifying molecules with desired biological activity. acs.orgacs.org

| Reaction Type | Diverse Inputs | Resulting Sub-library |

| Nucleophilic Aromatic Substitution | Library of amines | 2-Amino-4-((4-methoxybenzyl)oxy)nicotinonitriles |

| Suzuki Coupling | Library of boronic acids | 2-Aryl-4-((4-methoxybenzyl)oxy)nicotinonitriles |

| Nitrile Hydrolysis | - | 4-((4-methoxybenzyl)oxy)nicotinic acid derivatives |

| Nitrile Reduction | - | 4-((4-methoxybenzyl)oxy)pyridin-3-yl)methanamine derivatives |

Applications in the Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. nih.gov The development of effective chemical probes requires a modular synthesis that allows for the incorporation of reporter groups (e.g., fluorescent tags, biotin) and optimization of binding affinity and selectivity.

The structure of this compound is well-suited for the development of chemical probes. The reactive chlorine atom provides a handle for attaching the core scaffold to a linker and a reporter group. The rest of the molecule can be systematically modified to optimize its interaction with the target protein. For instance, a series of derivatives could be synthesized with different substituents at the 2-position to explore the structure-activity relationship (SAR) and improve binding potency and selectivity.

The pyridine scaffold is a common feature in chemical probes due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.gov The development of complex pyridines through diversity-oriented synthesis has led to the discovery of probes for various signaling pathways. nih.gov

| Probe Component | Corresponding Feature of this compound |